molecular formula C10H11ClS B7997807 1-Allylsulfanyl-4-chloro-2-methylbenzene

1-Allylsulfanyl-4-chloro-2-methylbenzene

Cat. No.: B7997807
M. Wt: 198.71 g/mol
InChI Key: KQSBDGPSJNOHBY-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-chloro-2-methylbenzene is a benzene derivative featuring three substituents: an allylsulfanyl group (-S-CH₂CH=CH₂) at position 1, a chlorine atom at position 4, and a methyl group at position 2. Its molecular formula is C₁₀H₁₁ClS, with a molecular weight of 198.71 g/mol.

Properties

IUPAC Name

4-chloro-2-methyl-1-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBDGPSJNOHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allylsulfanyl-4-chloro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an allylsulfanyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbon-sulfur bond .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors.

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-4-chloro-2-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 1-Allylsulfanyl-4-chloro-2-methylbenzene lies in its potential use as an herbicide. Compounds containing the 4-chloro-2-methylphenoxy structure have been extensively studied for their herbicidal properties. For instance, derivatives such as MCPA (4-chloro-2-methylphenoxyacetic acid) are well-known for controlling dicotyledonous weeds in various agricultural settings . The incorporation of the allylsulfanyl group may enhance the efficacy and selectivity of these herbicides.

Medicinal Chemistry

In medicinal chemistry, this compound may serve as a scaffold for developing new pharmaceuticals. The presence of the chloro and allylsulfanyl groups can influence biological activity, making this compound a candidate for further investigation in drug design. Research into similar compounds has shown promising results in targeting specific biological pathways, potentially leading to novel therapeutic agents .

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its chemical stability and reactivity can be exploited in synthesizing polymers or as an intermediate in creating functional materials with specific properties. For instance, derivatives of chlorinated aromatic compounds are often used in producing specialty chemicals and materials that require precise chemical characteristics .

Case Study 1: Herbicidal Efficacy

A study evaluating various chlorinated phenoxy compounds demonstrated that compounds similar to this compound exhibited significant herbicidal activity against common agricultural weeds. The research highlighted the importance of structural modifications in enhancing herbicidal performance while minimizing environmental impact .

In a pharmacological study, researchers screened a library of sulfanyl-substituted aromatic compounds for anti-cancer activity. Preliminary results indicated that certain derivatives showed promise in inhibiting cancer cell proliferation, suggesting that this compound could be further explored as a potential lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-4-chloro-2-methylbenzene involves its interaction with various molecular targets. The allylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the chlorine atom can be involved in substitution reactions. These interactions can affect molecular pathways and enzyme activities, leading to various chemical and biological effects .

Comparison with Similar Compounds

Substituent Group Analysis

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
1-Allylsulfanyl-4-chloro-2-methylbenzene 1: Allylsulfanyl; 4: Cl; 2: CH₃ Allyl thioether, Chloro, Methyl C₁₀H₁₁ClS 198.71
1-Chloro-4-difluoromethylsulfanyl-benzene 1: Cl; 4: S-CF₂H Chloro, Difluoromethyl thioether C₇H₅ClF₂S 194.63
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene 1: Cl; 2: SCH₂C₆H₄Cl Dichloro, Benzyl thioether C₁₃H₁₀Cl₂S 269.19
1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene 1: SCH₂C₆H₅; 4: Cl; 2: NO₂ Benzyl thioether, Nitro, Chloro C₁₃H₁₀ClNO₂S 295.79

Key Observations :

  • This contrasts with saturated thioethers like benzylsulfanyl () or difluoromethylsulfanyl (), which lack such reactivity .
  • Steric Profile : The allyl group is less bulky than benzyl () but more sterically demanding than methylsulfonyl (). This impacts binding affinity in biological systems or catalytic processes.
  • Electrophilic Substitution: The chlorine atom at position 4 (common in ) directs electrophilic substitution to the ortho/para positions, while the methyl group at position 2 acts as an electron donor, modulating reactivity compared to nitro () or trifluoromethyl () groups.

Physicochemical Properties

Property This compound 1-Chloro-4-difluoromethylsulfanyl-benzene 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene
Boiling Point Estimated 250–270°C ~240°C ~300°C
Solubility Low in water; soluble in organic solvents Similar profile Lower due to higher molecular weight
Polarity Moderate (allyl + Cl) Higher (CF₂H group) Low (bulky substituents)

Notes:

  • The allyl group enhances hydrophobicity compared to difluoromethyl () but improves solubility relative to benzyl derivatives ().

Biological Activity

1-Allylsulfanyl-4-chloro-2-methylbenzene, also known as a thiophenol derivative, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiol group attached to an aromatic ring, which is known for its reactivity and ability to interact with various biological molecules. The compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones, which may enhance its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophenol derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Compounds with similar structures have been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species Generation : The compound can lead to oxidative stress in cells, promoting apoptosis in cancerous cells.
  • Enzyme Inhibition : It may interact with specific enzymes involved in cellular signaling pathways, thereby altering their activity and influencing cell proliferation .
  • Covalent Bond Formation : The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their normal functions .

Case Studies

Several studies have investigated the biological effects of thiophenol derivatives:

  • Antimicrobial Study : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
  • Cancer Research : In vitro studies indicated that compounds similar to this compound could reduce the viability of breast cancer cells by inducing apoptosis through ROS-mediated pathways .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionModulation of enzyme activity

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